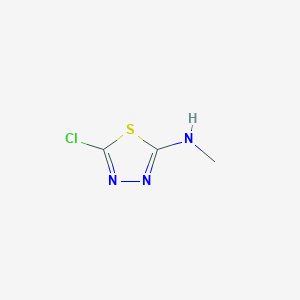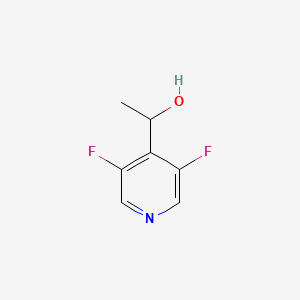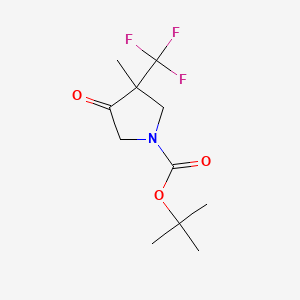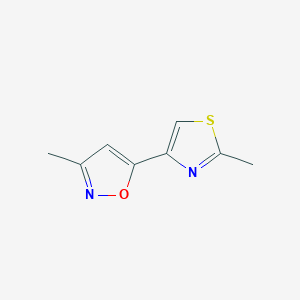
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxypyridine moiety. These structural elements contribute to its reactivity and utility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-methoxypyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxypyridine-3-carboxylic acid.
Reduction: Formation of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypiperidin-3-yl)propanoic acid.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry
In synthetic chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
This compound is used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in drug development.
作用机制
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
相似化合物的比较
Similar Compounds
®-2-Amino-3-(4-methoxypyridin-3-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
®-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxypyridin-3-yl)propanoic acid: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and binding properties.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxypyridine moiety. These features confer specific reactivity and binding characteristics, making it a versatile compound in synthetic and medicinal chemistry.
属性
分子式 |
C14H20N2O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
(2R)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
InChI 键 |
MWNBHVBMAVAGLR-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CN=C1)OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Bromo-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662778.png)

![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)




![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)


![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
